Corticostatin - 68563-24-6

Corticostatin

Catalog Number: EVT-1795294
CAS Number: 68563-24-6
Molecular Formula: C167H257N47O46
Molecular Weight: 3659.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Corticostatins (CSs) constitute a family of small, cationic peptides abundant in arginine and cysteine residues. [] Initially discovered in rabbit lung and neutrophil extracts, [] and later in human neutrophils, [] they belong to the larger family of antimicrobial peptides known as defensins. [] These peptides play a dual role: inhibiting adrenocorticotropic hormone (ACTH)-stimulated steroidogenesis (hence, "corticostatin") and exhibiting antimicrobial activity against various pathogens (as defensins). [, , , ]

While structurally similar to other defensins, corticostatins distinguish themselves by their specific inhibitory action on ACTH-induced corticosteroid synthesis in adrenal cells. [, , , ] They exhibit high specificity for this pathway, leaving angiotensin II-stimulated steroidogenesis unaffected. [, , ] This targeted action distinguishes them from other inhibitory factors like Transforming Growth Factor Beta (TGF-B) and Atrial Natriuretic Factor (ANF), which inhibit both basal and angiotensin II-stimulated steroidogenesis. []

Corticostatin I (CSI)

Compound Description: Corticostatin I (CSI) is the most potent member of the corticostatin family of peptides, isolated from rabbit lung and neutrophil extracts. [, , , , ] It is a 34-amino acid peptide, rich in arginine and cysteine residues, that exhibits potent inhibition of adrenocorticotropic hormone (ACTH)-stimulated corticosterone production in rat adrenal cells. [, , ] CSI acts as a competitive inhibitor of ACTH, binding to the ACTH receptor and blocking its action. [, , ] It does not affect basal corticosterone levels or the actions of other hormones like angiotensin II. [, ] CSI has also been shown to enhance phagocytosis in mouse peritoneal macrophages. []

Corticostatin II (CSII), Corticostatin III (CSIII), and Corticostatin IV (CSIV)

Compound Description: These three peptides are members of the corticostatin family isolated from rabbit lung alongside CSI. [] They share the characteristic arginine- and cysteine-rich structure with CSI. [] While all three peptides demonstrate inhibitory activity against ACTH-stimulated corticosterone production, they are significantly less potent compared to CSI. []

Human Peptide-1 (HP-1) and Human Peptide-4 (HP-4)

Compound Description: Human Peptide-1 (HP-1) and HP-4 are members of the corticostatin/defensin family of peptides found in human neutrophils. [, , ] While both peptides exhibit antimicrobial activity, only HP-4 displays corticostatic activity. [, ] HP-1 is the most abundant human defensin and is localized in the primary granules of neutrophils. [] Research indicates that both HP-1 and HP-4 can modulate immune responses by inhibiting the spontaneous and cytokine-induced natural killer (NK) cell activity of human peripheral blood mononuclear cells. [, ] Furthermore, they enhance the inhibitory effects of cortisol on NK cell activity. [, ]

Relevance: HP-1 and HP-4 are related to Corticostatin due to their shared family membership with other corticostatin/defensin peptides. This relationship is based on their structural similarities, characterized by their cationic and cysteine-rich nature. [] Though HP-1 lacks corticostatic activity, its close relationship to HP-4 and shared ability to modulate immune responses suggests potential overlapping functions and regulatory pathways with Corticostatin. HP-4, exhibiting both antimicrobial and corticostatic activities, further emphasizes the functional diversity within the corticostatin/defensin family and their potential roles in interconnected physiological processes.

Rat Corticostatin R4 (RatNP-1)

Compound Description: Rat Corticostatin R4, also known as RatNP-1, is a member of the antimicrobial defensin family found in rats. [, ] It shares structural similarities with other corticostatins/defensins, including its cationic nature and cysteine-rich composition. [] Research utilizing a synthetically produced R4 gene demonstrated its potent antimicrobial activity. []

Relevance: R4 is related to Corticostatin due to its classification within the corticostatin/defensin family and its conserved structural features. [, ] The use of R4 in developing a cloning vector for suicide selection of recombinants highlights its potent biological activity, particularly its detrimental effect on bacterial growth upon induced expression. [] This research application emphasizes the practical implications of understanding the structure and function relationship within the corticostatin/defensin family for biotechnological advancements.

Guinea Pig Corticostatin (Guinea Pig CS)

Compound Description: Guinea Pig CS is a corticostatin peptide found in guinea pigs. [] It influences cell volume in jejunal villus enterocytes, causing cell shrinkage by activating L-type Ca2+ channels. []

Adrenocorticotropic hormone (ACTH), ACTH fragments (ACTH 1-24, ACTH 5-24, ACTH 5-16, ACTH 7-16), and ACTH Analogs (alpha-MSH, ACTH 1-18 amide, Org 2766)

Compound Description: Adrenocorticotropic hormone (ACTH) is a peptide hormone that stimulates the production of corticosteroid hormones, primarily cortisol, from the adrenal cortex. [, , ] It plays a crucial role in the stress response. Several ACTH fragments and analogs have been utilized in research to elucidate the structure-activity relationship of ACTH and its interactions with corticostatins. For instance, studies revealed that specific ACTH fragments, like ACTH 1-24, ACTH 5-24, ACTH 5-16, and dynorphin, could inhibit the proteolysis of B-50/GAP-43, a neuronal growth-associated protein, by an endogenous protease. [] This inhibition was attributed to the presence of a basic amphiphilic helix within these fragments, similar to the structure found in corticostatins. []

Relevance: While ACTH itself is not structurally related to Corticostatin, it is a crucial molecule in understanding corticostatin's function. Corticostatins act by directly antagonizing ACTH activity, primarily by competing for binding sites on the ACTH receptor. [, , ] This competitive inhibition effectively reduces the stimulation of corticosteroid production by ACTH. The varying effects of different ACTH fragments and analogs on processes like B-50/GAP-43 proteolysis further highlight the complexity of ACTH interactions and the potential for developing targeted therapies based on modulating these interactions.

Source

Corticostatin is derived from marine organisms, specifically marine sponges. The initial discovery was made by Kobayashi and colleagues, who reported the isolation of cortistatins as novel steroidal alkaloids with unique structural features and biological activities .

Classification

Corticostatin falls under the classification of steroidal alkaloids, which are organic compounds characterized by a steroid backbone combined with nitrogen-containing functional groups. This class is known for its diverse pharmacological properties, including anti-cancer and immunomodulatory effects.

Synthesis Analysis

The synthesis of corticostatin involves several advanced organic chemistry techniques aimed at constructing its complex molecular structure.

Methods

  1. Snieckus Cascade Methodology: This approach utilizes carbanion chemistry to construct tetracyclic frameworks essential for the cortistatin core.
  2. Masamune Alkylative Dearomatization: This technique allows for the transformation of aromatic compounds into more complex structures by introducing alkyl groups while maintaining stereochemistry .
  3. Directed C−H Bisoxidation: A novel method used to selectively oxidize specific carbon-hydrogen bonds within the steroid framework .

Technical Details

The synthesis often begins with commercially available steroids such as prednisone, which undergoes various transformations including oxidation, protection of functional groups, and cyclization to form the desired corticostatin structure. For instance, a key step in synthesizing corticostatin A involves creating an intermediate called cortistatinone, which serves as a pharmacophore for further modifications .

Molecular Structure Analysis

Corticostatin's molecular structure is characterized by its steroidal backbone and unique functional groups that contribute to its biological activity.

Structure

  • Core Structure: The core of corticostatin consists of a tetracyclic steroid framework.
  • Functional Groups: Various hydroxyl groups and nitrogen atoms are incorporated into the structure, enhancing its interaction with biological targets.

Data

The molecular formula for corticostatin A is C27H37NC_{27}H_{37}N, and it has a molecular weight of approximately 397.6 g/mol. Structural elucidation techniques such as X-ray crystallography have confirmed the configuration and stereochemistry of the compound .

Chemical Reactions Analysis

Corticostatin undergoes several chemical reactions that are pivotal for its synthesis and modification.

Reactions

  1. Electrocyclic Reactions: These reactions are crucial for forming cyclic structures from linear precursors through thermal or photochemical means.
  2. Reduction Reactions: Reduction processes are employed to convert ketones into alcohols or to modify functional groups within the steroid framework.
  3. Cyclization Reactions: Key cyclization steps involve forming rings through nucleophilic attacks or electrophilic additions that create the characteristic bicyclic structures found in corticostatin .

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature and time to optimize yields and selectivity. For example, heating reaction mixtures at elevated temperatures can significantly enhance product formation rates .

Mechanism of Action

Corticostatin exerts its biological effects primarily through interactions with specific receptors involved in angiogenesis.

Process

  • Receptor Binding: Corticostatin binds to unknown targets that inhibit phosphorylation pathways critical for angiogenesis.
  • Signal Transduction: This binding leads to downstream effects that disrupt angiogenic signaling cascades, ultimately inhibiting new blood vessel formation .

Data

Research indicates that corticostatin A may have unique mechanisms compared to other known anti-angiogenic agents, suggesting potential pathways for therapeutic intervention in diseases characterized by excessive angiogenesis .

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of corticostatin is essential for its application in scientific research.

Physical Properties

  • Appearance: Corticostatin A typically appears as a white crystalline solid.
  • Solubility: It exhibits varying solubility in organic solvents, which influences its formulation in drug development.

Chemical Properties

  • Stability: The compound demonstrates stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Corticostatin can participate in various chemical reactions typical of steroidal compounds, including oxidation and reduction processes .
Applications

Corticostatin has garnered attention for its potential applications in various scientific fields:

  1. Pharmacology: Due to its anti-angiogenic properties, corticostatin is being investigated as a therapeutic agent for cancer treatment.
  2. Drug Development: Its unique structure serves as a template for designing analogs with improved efficacy and selectivity against specific biological targets.
  3. Biochemistry Research: Corticostatin's interactions with cellular receptors provide insights into signaling pathways involved in angiogenesis and other physiological processes .
Molecular Biology and Genetic Regulation of Corticostatin

Gene Structure and Evolutionary Relationship to Somatostatin

Cortistatin (CST) is encoded by the CORT gene (also designated as CORT or CST in humans), which exhibits a complex evolutionary relationship with somatostatin (SST). Both neuropeptides descend from a common ancestral gene dating back over 500 million years, with divergence occurring through genome duplication events. The CORT gene spans approximately 3.5 kb and consists of three exons and two introns. Exon 3 encodes the mature bioactive peptide and shares significant homology with exon 2 of the SST gene, which harbors the SST-14 sequence. This evolutionary kinship is further evidenced by conserved chromosomal synteny: In vertebrates, the CORT gene (located on human chromosome 1p36) and the SST gene (chromosome 3q28) reside within paralogous genomic regions that also contain the urotensin II (UTS2) and urotensin II-related peptide (URP) genes. This arrangement supports the "2R hypothesis," proposing two rounds of whole-genome duplication early in vertebrate evolution led to the emergence of these distinct yet related neuropeptide families [5] [3].

Despite shared ancestry, key structural differences exist. The CORT promoter lacks a TATA box but is GC-rich and contains unique regulatory elements like a GATA motif at position -107, distinguishing it from the SST promoter. Furthermore, while SST is widely expressed in the central nervous system (CNS) and periphery, CORT expression is more restricted, primarily to cortical and hippocampal GABAergic interneurons [9] [1]. Teleost fish exhibit further diversification, possessing up to six SST/CST-like genes (sst1, sst2, sst3, sst3-like, sst5, sst6), with sst6 showing functional similarities to mammalian CST in immune modulation [3].

Table 1: Comparative Features of Human CORT and SST Genes

FeatureCORT GeneSST GeneEvolutionary Significance
Chromosomal Location1p363q28Resides in paralogous regions from 2R genome duplication
Gene Structure3 exons, 2 introns2 exons, 1 intronCST exon 3 homologous to SST exon 2 (mature peptide)
Promoter ElementsGC-rich, GATA motifTATA-containingDivergent transcriptional regulation mechanisms
Primary ExpressionCortex, hippocampusWidespread CNS, PNS, GICST evolved more restricted neuronal expression
Teleost Orthologssst6 (CST-like)sst1, sst2, sst3, sst5sst6 upregulated by immune stimuli (λ-carrageenan) [3]

Prepro-Corticostatin Processing and Isoform Diversity (CST-14, CST-17, CST-29)

Prepro-cortistatin is a 112-amino acid precursor protein in rats and humans. Its post-translational processing involves endoproteolytic cleavage at dibasic residue sites (Lys-Lys and Lys-Arg) by prohormone convertases (PC1/PC3, PC2), followed by carboxypeptidase E trimming and amidation. This generates bioactive isoforms of varying lengths:

  • CST-14: The predominant and highly conserved 14-amino acid form (PCKNFFWKTFSSCK in humans/rats, with a disulfide bridge between Cys²-Cys¹³). It shares 11 of 14 residues with SST-14, including the critical "FWKT" motif responsible for binding somatostatin receptors (SSTRs) [9] [8].
  • CST-17: A human-specific 17-amino acid isoform, likely resulting from differential cleavage of the precursor.
  • CST-29: A 29-amino acid N-terminally extended form found in multiple species (rat, mouse, human), generated by cleavage at an upstream Lys-Arg site. Rat CST-29 exhibits electrophysiological effects indistinguishable from CST-14 in hippocampal neurons [9].

The ratio of isoforms varies by tissue and species. In rat brain, CST-14 is the major form, with lower levels of CST-29 detected. Prepro-cortistatin itself is also present, suggesting potential for regulated processing [9]. The dibasic cleavage sites (KK for CST-14, KR for CST-29) are evolutionary conserved, underscoring the biological significance of both isoforms. Unlike SST-28, which can exhibit functional differences from SST-14, CST-29 appears largely pharmacologically similar to CST-14 at classical SSTRs, though potential differential interactions with non-SSTR targets (e.g., GHSR1a, MrgX2) warrant further investigation [6] [9].

Figure 1: Schematic of Prepro-Cortistatin Processing:Signal Peptide - N-terminal Region - [KR] - CST-29 - [KK] - CST-14Cleavage at KR releases CST-29; Cleavage at KK releases CST-14.

Tissue-Specific Expression Patterns in Neuroendocrine and Immune Systems

Cortistatin exhibits a highly specific yet dynamically regulated expression pattern:

  • Central Nervous System (CNS): CST mRNA and peptide are predominantly localized to GABAergic interneurons within cortical layers II/III and V/VI and the hippocampus (stratum oriens of CA1-CA3, dentate gyrus). This expression emerges postnatally in rats (peaking around P15), correlating with cortical circuit maturation. Low levels are detectable in the amygdala and bed nucleus of the stria terminalis. Strikingly, CST is largely absent from hypothalamic nuclei rich in SST [9] [1].
  • Peripheral Nervous System (PNS): Expression occurs in primary sensory neurons within dorsal root ganglia, implicating CST in nociception [6].
  • Immune System: Cortistatin is constitutively expressed by immune cells, including monocytes, macrophages, dendritic cells, and B and T lymphocytes. Its expression in these cells is significantly upregulated by inflammatory stimuli (e.g., LPS, TNF-α) [1] [6].
  • Vascular System: Arterial endothelial cells and smooth muscle cells express CST and its receptors. Expression increases in response to vascular injury [1] [13].
  • Gastrointestinal Tract: Enteroendocrine cells and smooth muscle cells produce CST, though at lower levels than SST [6].
  • Other Tissues: Low-level expression is detectable in the adrenal gland and stomach [2] [9].

This distribution highlights CST's dual role as a neuromodulator within specific CNS circuits and an immunopeptide acting at peripheral sites, particularly during inflammation. Co-expression of CST and SST occurs in some cortical interneurons, but their mRNA levels are often differentially regulated, suggesting distinct functions even within the same cell [9].

Table 2: Major Sites of Cortistatin Expression and Functional Correlates

Tissue/Cell TypeExpression LevelKey RegulatorsPostulated Functions
Cortical GABAergic InterneuronsHigh (Restricted)Developmental stageSleep modulation, neuroprotection, cognition
Hippocampal NeuronsHigh (CA1-CA3, DG)Neuronal activity (Kainate)Neuroprotection, synaptic plasticity
DRG Sensory NeuronsModerateInflammation, nerve injuryNociception modulation
Monocytes/MacrophagesInducible (Low-High)LPS, TNF-α, IFN-γImmune regulation (Anti-inflammatory cytokine shift)
Lymphocytes (B/T)Constitutive (Low)T-cell receptor activationImmune tolerance (Treg induction)
Vascular EndotheliumConstitutive (Low)Vascular injury, shear stressVasodilation, inhibition of leukocyte adhesion
Enteroendocrine CellsLow-ModerateNutrient sensing?GI motility, secretion (less potent than SST)

Transcriptional Regulation Under Inflammatory and Circadian Conditions

Cortistatin gene (CORT) expression is dynamically regulated by both inflammatory and circadian cues, integrating neuroimmune homeostasis with daily rhythms:

  • Inflammatory Regulation: Pro-inflammatory signals potently induce CORT transcription in immune and non-immune cells. Lipopolysaccharide (LPS) significantly upregulates CST mRNA in macrophages, microglia, and brain endothelial cells. This induction involves activation of key transcription factors like Nuclear Factor-kappa B (NF-κB). NF-κB dimers (e.g., p65/p50) bind to κB response elements within the CORT promoter. TNF-α and IL-1β also stimulate CST expression, creating a potential negative feedback loop to limit inflammation. In brain endothelial cells, simulated ischemia (oxygen-glucose deprivation) also triggers CST upregulation, suggesting a protective response to injury [1] [6]. Notably, in teleost fish, the CST-like gene sst6 is upregulated by λ-carrageenan (a pro-inflammatory agent) in head kidney leukocytes, further supporting an evolutionarily conserved role for CST in immune regulation [3].
  • Circadian Regulation: The CORT gene exhibits diurnal rhythmicity in expression within the cortex and hippocampus, peaking during the light phase in rodents (resting period). This rhythm is primarily governed by the core circadian clock machinery:
  • The CLOCK/BMAL1 heterodimer transactivates clock-controlled genes (CCGs) by binding E-box (CACGTG) elements. Putative E-boxes exist in the CORT promoter.
  • The circadian repressor REV-ERBα (encoded by Nr1d1), which peaks during the active phase (night in rodents), directly suppresses Bmal1 transcription and indirectly influences CCGs. REV-ERBα expression is itself rhythmically controlled by CLOCK/BMAL1 and stabilized by glucocorticoids. Glucocorticoid receptor (GR) activation enhances Nr1d1 transcription via glucocorticoid response elements (GREs). Consequently, the circadian rise in glucocorticoids (corticosterone in mice) preceding the active phase reinforces REV-ERBα-mediated repression, potentially contributing to the trough in CORT expression observed during this period [4] [7] [10].
  • Crosstalk between Inflammation and Circadian Pathways: Inflammation can disrupt circadian rhythms (e.g., via LPS-induced suppression of Bmal1), and conversely, circadian clock components regulate inflammatory responses. BMAL1 competitively inhibits NF-κB binding to DNA, thereby repressing pro-inflammatory gene transcription (e.g., Tnf, Il6, Ccl2). Consequently, BMAL1 deficiency leads to hyperinflammatory responses. Cortistatin sits at this intersection: Its anti-inflammatory actions may help restore circadian homeostasis disrupted by inflammation, while its own rhythmic expression is modulated by the core clock. Glucocorticoids, key circadian outputs and anti-inflammatory agents, also influence CORT expression, though the precise mechanisms require further elucidation [4] [7] [10].

This intricate regulatory network positions cortistatin as a crucial mediator linking the neuroendocrine, immune, and circadian systems, modulating responses according to the time of day and inflammatory state. Dysregulation of this network may contribute to pathologies characterized by circadian disruption and inflammation, such as neurodegenerative diseases.

Figure 2: Transcriptional Regulation of Cortistatin (CORT) Gene:A. Inflammatory Stimulus (e.g., LPS):TLR4 → NF-κB activation → NF-κB p65/p50 dimer translocation → Binds κB sites on CORT promoter → ↑ CORT transcription.B. Circadian Regulation:Light Phase (Rest): CLOCK/BMAL1 bind E-boxes → ↑ CORT transcription (?). Low REV-ERBα allows expression.Dark Phase (Active): High glucocorticoids → GR activation → ↑ REV-ERBα transcription. REV-ERBα represses BMAL1 → Indirectly reduces CLOCK/BMAL1 transactivation → ↓ CORT transcription. High REV-ERBα directly represses E-box containing genes.Potential Crosstalk: NF-κB and BMAL1 compete for transcriptional coactivators (e.g., CBP/p300). Inflammation suppresses BMAL1, potentially dampening circadian CORT rhythm.

Properties

CAS Number

68563-24-6

Product Name

Corticostatin

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]pentanedioic acid

Molecular Formula

C167H257N47O46

Molecular Weight

3659.1 g/mol

InChI

InChI=1S/C167H257N47O46/c1-87(2)75-113(150(245)200-112(164(259)260)59-63-131(227)228)203-153(248)120-48-31-73-213(120)162(257)117(77-95-37-16-13-17-38-95)205-138(233)93(11)188-142(237)107(56-60-128(221)222)192-137(232)92(10)189-152(247)119(86-215)207-148(243)109(58-62-130(225)226)197-151(246)116(81-132(229)230)202-147(242)108(57-61-129(223)224)193-136(231)91(9)187-125(218)83-184-141(236)115(80-124(173)217)204-154(249)121-49-32-74-214(121)163(258)118(78-96-52-54-98(216)55-53-96)206-159(254)134(89(5)6)208-149(244)104(43-22-26-66-170)198-158(253)135(90(7)8)210-156(251)123-51-34-72-212(123)161(256)111(47-30-70-182-167(178)179)199-145(240)106(46-29-69-181-166(176)177)196-144(239)103(42-21-25-65-169)195-143(238)102(41-20-24-64-168)190-126(219)85-186-157(252)133(88(3)4)209-155(250)122-50-33-71-211(122)160(255)110(44-23-27-67-171)191-127(220)84-185-140(235)114(79-97-82-183-101-40-19-18-39-99(97)101)201-146(241)105(45-28-68-180-165(174)175)194-139(234)100(172)76-94-35-14-12-15-36-94/h12-19,35-40,52-55,82,87-93,100,102-123,133-135,183,215-216H,20-34,41-51,56-81,83-86,168-172H2,1-11H3,(H2,173,217)(H,184,236)(H,185,235)(H,186,252)(H,187,218)(H,188,237)(H,189,247)(H,190,219)(H,191,220)(H,192,232)(H,193,231)(H,194,234)(H,195,238)(H,196,239)(H,197,246)(H,198,253)(H,199,240)(H,200,245)(H,201,241)(H,202,242)(H,203,248)(H,204,249)(H,205,233)(H,206,254)(H,207,243)(H,208,244)(H,209,250)(H,210,251)(H,221,222)(H,223,224)(H,225,226)(H,227,228)(H,229,230)(H,259,260)(H4,174,175,180)(H4,176,177,181)(H4,178,179,182)/t91-,92-,93-,100-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,133-,134-,135-/m0/s1

InChI Key

ZKALIGRYJXFMNS-XBDDSDALSA-N

SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC9=CC=CC=C9)N

Synonyms

(7-28)-corticotropin
ACTH (7-38)
ACTH(7-38)
CIP peptide
corticotropin-inhibiting peptide

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC9=CC=CC=C9)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC9=CC=CC=C9)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.